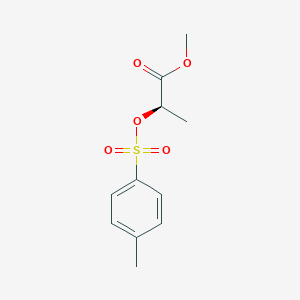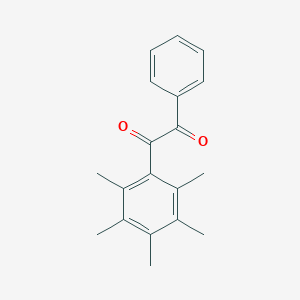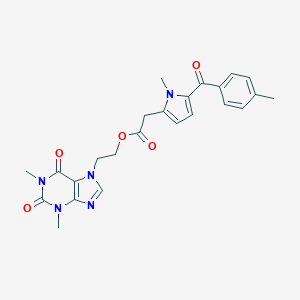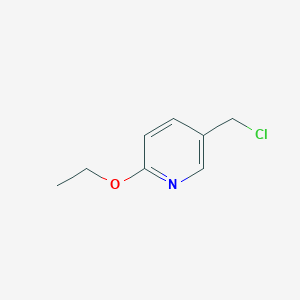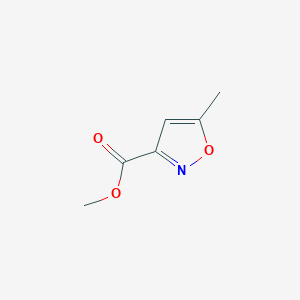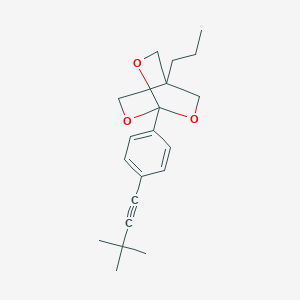
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3,3-dimethyl-1-butynyl)phenyl)-4-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3,3-dimethyl-1-butynyl)phenyl)-4-propyl- is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly known as DBO-PROT and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
DBO-PROT has been extensively researched for its potential applications in scientific research. It has been found to have various biological activities, including antitumor, antiviral, and antibacterial properties. DBO-PROT has also been found to be a potent inhibitor of the enzyme human immunodeficiency virus type-1 (HIV-1) integrase, which is essential for the replication of the virus.
Mecanismo De Acción
The mechanism of action of DBO-PROT involves the inhibition of the HIV-1 integrase enzyme. This enzyme is responsible for the integration of the viral DNA into the host cell's genome, which is essential for the replication of the virus. DBO-PROT binds to the active site of the integrase enzyme, preventing the integration of the viral DNA into the host cell's genome.
Biochemical and Physiological Effects:
DBO-PROT has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DBO-PROT has also been found to have antiviral activity against HIV-1, herpes simplex virus type 1 (HSV-1), and hepatitis B virus (HBV). Additionally, DBO-PROT has been found to have antibacterial activity against various Gram-positive and Gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBO-PROT has several advantages for lab experiments. It is a potent inhibitor of the HIV-1 integrase enzyme, making it an excellent tool for studying the replication of the virus. DBO-PROT has also been found to have antitumor, antiviral, and antibacterial properties, making it a versatile compound for various biological studies. However, the limitations of DBO-PROT include its low solubility in water, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for the research of DBO-PROT. One potential direction is to investigate its potential as a therapeutic agent for the treatment of HIV-1 and other viral infections. Another potential direction is to study its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of DBO-PROT and to optimize its synthesis method to improve its yield and solubility.
Conclusion:
In conclusion, DBO-PROT is a chemical compound that has been extensively researched for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, including antitumor, antiviral, and antibacterial properties. DBO-PROT is a potent inhibitor of the HIV-1 integrase enzyme, making it an excellent tool for studying the replication of the virus. Future research is needed to understand the full potential of DBO-PROT as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
The synthesis of DBO-PROT involves the reaction of 4-(3,3-dimethyl-1-butynyl)phenyl magnesium bromide with 1,4-dibromobutane. The resulting compound is then treated with potassium carbonate to obtain DBO-PROT. The yield of this synthesis method is reported to be around 60%.
Propiedades
Número CAS |
108613-94-1 |
|---|---|
Nombre del producto |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3,3-dimethyl-1-butynyl)phenyl)-4-propyl- |
Fórmula molecular |
C20H26O3 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1-[4-(3,3-dimethylbut-1-ynyl)phenyl]-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C20H26O3/c1-5-11-19-13-21-20(22-14-19,23-15-19)17-8-6-16(7-9-17)10-12-18(2,3)4/h6-9H,5,11,13-15H2,1-4H3 |
Clave InChI |
GJWLNQKYDPWQPK-UHFFFAOYSA-N |
SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CC(C)(C)C |
SMILES canónico |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CC(C)(C)C |
Otros números CAS |
108613-94-1 |
Sinónimos |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3,3-dimethyl-1-butynyl)phenyl) -4-propyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



